REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].Cl.[OH:6][CH:7]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:8](=[NH:12])[O:9]CC.O1CCCC1>C1(C)C=CC=CC=1>[C:13]1([CH:7]2[O:6][C:1](=[O:2])[NH:9][C:8]2=[O:12])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
ethyl 1-hydroxy-1-phenylmethanecarboximidate hydrochloride
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
Cl.OC(C(OCC)=N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that a reaction time of 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
recrystallized 5-phenyloxazolidine-2,4-dione (10.5 g., m.p. 103°-105° C.)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |